molecular formula C21H25FN4O4S B10878471 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10878471
M. Wt: 448.5 g/mol
InChI Key: SQGQWUALLOIMST-UHFFFAOYSA-N
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Description

1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-{3-METHYL-4-[(METHYLAMINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic quinolone derivative. Quinolones are a class of broad-spectrum antibiotics that are effective against a variety of bacterial infections. This particular compound is notable for its complex structure, which includes a cyclopropyl group, a fluorine atom, a methoxy group, and a piperazine ring with a methylamino carbothioyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-{3-METHYL-4-[(METHYLAMINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-keto ester, followed by cyclization.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is added via a nucleophilic substitution reaction, using methanol and a suitable leaving group.

    Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the quinolone core.

    Methylamino Carbothioyl Substitution:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-{3-METHYL-4-[(METHYLAMINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The methoxy and fluorine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Hydroxyquinolones.

    Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-{3-METHYL-4-[(METHYLAMINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.

    Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.

    Medicine: Explored for potential use in developing new antibiotics, particularly against resistant bacterial strains.

    Industry: Used in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets are the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.

    Moxifloxacin: Contains a methoxy group similar to the compound but differs in other substituents.

Uniqueness

1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-{3-METHYL-4-[(METHYLAMINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific combination of substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the cyclopropyl group enhances its stability, while the methoxy and fluorine groups contribute to its broad-spectrum antibacterial activity.

Properties

Molecular Formula

C21H25FN4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H25FN4O4S/c1-11-9-24(6-7-25(11)21(31)23-2)17-15(22)8-13-16(19(17)30-3)26(12-4-5-12)10-14(18(13)27)20(28)29/h8,10-12H,4-7,9H2,1-3H3,(H,23,31)(H,28,29)

InChI Key

SQGQWUALLOIMST-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=S)NC)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

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